molecular formula C15H16O2 B3158002 Phenol, 2,3-dimethyl-4-(phenylmethoxy)- CAS No. 854663-38-0

Phenol, 2,3-dimethyl-4-(phenylmethoxy)-

Cat. No. B3158002
M. Wt: 228.29 g/mol
InChI Key: ICHFQIGLJUTGQZ-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

A mixture of 2,3-dimethyl-1,4-dihydroquinone (5 g) and benzyl bromide (6.2 g) and K2CO3 (10 g) in DMF (50 mL) was stirred at 120° C. for 5 h. The mixture was poured into water and extracted with EtOAc. The EtOAc was washed with water, dried and evaporated. The residue was purified by silica gel column eluting with 10% EtOAc in hexane to give 3.2 g of 4-benzyloxy-2,3-dimethyl-phenol as a pale solid.
[Compound]
Name
2,3-dimethyl-1,4-dihydroquinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O-:12])([O-])=O.[K+].[K+].[OH2:15]>CN(C=O)C>[CH2:1]([O:15][C:3]1[CH:4]=[CH:5][C:9]([OH:12])=[C:7]([CH3:6])[C:2]=1[CH3:1])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
2,3-dimethyl-1,4-dihydroquinone
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.